molecular formula C23H21FN4S B12205850 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea

Cat. No.: B12205850
M. Wt: 404.5 g/mol
InChI Key: LVPZJKUFIIROHT-UHFFFAOYSA-N
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Description

This thiourea derivative features a central thiourea (-NCS-N-) core flanked by two distinct aromatic moieties:

  • 5-Fluoroindole ethyl group: The indole scaffold, substituted with a fluorine atom at position 5, is linked via an ethyl chain to the thiourea nitrogen. Indole derivatives are well-documented for their bioactivity, including antimicrobial and antitumor properties.
  • 4-(Phenylamino)phenyl group: A phenyl ring substituted with a phenylamino (-NHPh) group at the para position.

Its design aligns with trends in medicinal chemistry where indole-thiourea hybrids are optimized for enhanced pharmacokinetics and target affinity .

Properties

Molecular Formula

C23H21FN4S

Molecular Weight

404.5 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea

InChI

InChI=1S/C23H21FN4S/c24-17-6-11-22-21(14-17)16(15-26-22)12-13-25-23(29)28-20-9-7-19(8-10-20)27-18-4-2-1-3-5-18/h1-11,14-15,26-27H,12-13H2,(H2,25,28,29)

InChI Key

LVPZJKUFIIROHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CNC4=C3C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and the development of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that includes an indole moiety, which is known for its biological activity. The presence of the fluorine atom in the indole ring enhances its pharmacological properties, potentially increasing its efficacy against various diseases.

Anticancer Activity

Numerous studies have investigated the anticancer properties of thiourea derivatives, including 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea. The following table summarizes key findings from various research studies:

Study ReferenceCancer TypeIC50 Value (µM)Mechanism of Action
Evren et al. (2019) A549 Human Lung Adenocarcinoma23.30 ± 0.35Induction of apoptosis and cell cycle arrest
ResearchGate Study U251 Human Glioblastoma10–30Inhibition of cell proliferation and induction of apoptosis
MDPI Study Multiple Cancer Cell LinesVaries (2.01 - >1000)Targeting specific signaling pathways related to growth and survival

These studies indicate that the compound exhibits selective cytotoxicity against various cancer cell lines, with some showing promising results comparable to established chemotherapeutic agents.

Case Study 1: Effect on Lung Cancer Cells

In a study conducted by Evren et al., the compound was tested on A549 lung adenocarcinoma cells. The results demonstrated that it effectively induced apoptosis, leading to a significant reduction in cell viability with an IC50 value of 23.30 µM. This study highlighted the potential of thiourea derivatives in lung cancer treatment.

Case Study 2: Glioblastoma Treatment

Another investigation focused on U251 glioblastoma cells revealed that the compound exhibited strong cytotoxic effects with IC50 values ranging from 10 to 30 µM. The study emphasized the importance of structural modifications in enhancing the activity of thiourea compounds against aggressive cancer types.

Mechanism of Action

The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anti-HIV Activity

  • 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea Key Difference: Replaces the 4-(phenylamino)phenyl group with a 4-fluorophenyl. Activity: Exhibited anti-HIV-1 activity (EC50 = 5.45 µg/mL) by binding to HIV-1 reverse transcriptase via hydrogen bonds with Lys101 and π-π interactions with Trp229/Tyr181 .

Antitumor Activity

  • 1-(3-Trifluoromethyl-4-fluorophenyl)-3-{4-[2-(isopropylcarbamoyl)pyridine-4-amino]phenyl}thiourea (9j) Key Difference: Contains a trifluoromethyl-fluorophenyl group and a pyridine-carboxamide substituent. Activity: Inhibited B-Raf kinase (PDB: 5HI2) with superior activity to sorafenib in MDA-MB-231, PC-3, and B16BL6 cell lines . Comparison: The target compound’s indole-ethyl and phenylamino groups may offer distinct steric and electronic profiles for kinase inhibition, though molecular docking studies are needed to confirm.

Antimicrobial Activity

  • 1-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-phenothiazinyl)ethyl)thiourea (7f) Key Difference: Incorporates a nitrophenyl-azetidinone core and phenothiazine group. Activity: Demonstrated antibacterial activity against S. aureus (zone of inhibition = 20 mm; MIC = 62.5 µg/mL), comparable to ciprofloxacin . Comparison: The target compound’s indole and phenylamino groups may reduce nitro group-associated toxicity while maintaining broad-spectrum activity.

Structural and Functional Analysis

Substituent Effects

Substituent Example Compound Impact on Activity
4-Fluorophenyl Anti-HIV thiourea Enhances lipophilicity and target binding via halogen interactions.
Phenylamino Target compound Introduces hydrogen-bond donor capacity for improved receptor affinity.
Trifluoromethyl B-Raf inhibitor 9j Increases metabolic stability and electron-withdrawing effects.

Biological Activity

1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. The structural features that contribute to its activity are also discussed.

Chemical Structure

The compound features a thiourea moiety, which is known for its versatile biological activity. The presence of the 5-fluoro-1H-indole and 4-(phenylamino)phenyl groups enhances its pharmacological properties by influencing solubility and interaction with biological targets.

Chemical Structure:

C19H19FN4S\text{C}_{19}\text{H}_{19}\text{F}\text{N}_4\text{S}

1. Antibacterial Activity

Thiourea derivatives, including this compound, have shown significant antibacterial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

CompoundMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thioureaTBDTBD
Compound 2 (similar structure)40-50 µg/mL29 (E. faecalis), 24 (P. aeruginosa), 30 (S. typhi), 19 (K. pneumoniae)

The antibacterial efficacy is attributed to the ability of thiourea derivatives to interact with bacterial enzymes and disrupt essential metabolic pathways .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly against breast, pancreatic, and prostate cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.

Cell LineIC50 Value (µM)
MCF-7 (breast cancer)<20
Pancreatic cancer3-14
Prostate cancer<10

In vitro studies suggest that the compound may inhibit angiogenesis and alter signaling pathways critical for cancer progression .

3. Anti-inflammatory Activity

Thiourea derivatives have also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.

CompoundCytokine Inhibition (%)
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thioureaTBD
Control (Dexamethasone)78% (TNF-α), 89% (IL-6)

The anti-inflammatory properties are crucial for therapeutic applications in chronic inflammatory diseases .

4. Neuroprotective Activity

Recent studies have indicated that thiourea derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer’s disease. Compounds have shown inhibitory activity against acetylcholinesterase (AChE), which is critical for maintaining neurotransmitter levels.

CompoundAChE Inhibition IC50 (nM)
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thioureaTBD
Other Thiourea Derivatives33.27 - 93.85

These findings highlight the potential for developing new therapeutic agents targeting cognitive decline .

Case Studies

Several case studies have been conducted on related thiourea compounds, illustrating their effectiveness across various biological assays:

  • Antibacterial Study : A comparative study showed that a derivative with a similar structure had comparable efficacy to standard antibiotics like ceftriaxone against multiple bacterial strains .
  • Anticancer Evaluation : A series of compounds were tested against different cancer cell lines, revealing IC50 values indicating strong cytotoxicity and potential for further development .

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